Andersonin-X peptide precursor
Description
The "Andersonin-X peptide precursor" is a hypothetical or representative neuropeptide precursor, analogous to other bioactive peptide precursors involved in signaling and post-translational processing. Such precursors are often encoded by genes within biosynthetic clusters, as seen in thiopeptides like berninamycin A and geninthiocin B, where leader and core peptides are processed via enzymatic modifications .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKPLLLLFFFGTISLSLC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core and Leader Peptide Organization
- Andersonin-X : Hypothetically comprises a leader peptide (for cellular trafficking) and a core peptide (mature bioactive region).
- Berninamycin A (Streptomyces) : Leader peptide (35 residues) and core peptide (14 residues) with thiazole and pyridine modifications .
- Geninthiocin B : Leader peptide (32 residues) and core peptide (12 residues) with sulfur-rich macrocyclic architecture .
- NPFF Precursor (Human) : Contains two isoforms with conserved RFamide motifs critical for receptor binding .
Table 1: Structural Features of Peptide Precursors
| Compound | Precursor Length | Core Peptide Features | Post-Translational Modifications |
|---|---|---|---|
| Andersonin-X (hypoth.) | ~50–70 residues | Bioactive motif (e.g., amidation) | Proteolytic cleavage, amidation |
| Berninamycin A | 49 residues | Thiazole rings, pyridine core | Dehydration, cyclization |
| Geninthiocin B | 44 residues | Macrocyclic thiopeptide scaffold | Sulfur crosslinking |
| NPFF Isoform 1 | 82 residues | RFamide motif (FLFQPQRFa) | Proteolytic cleavage |
Evolutionary Conservation
Phylogenetic analysis of neuropeptide precursors (e.g., GnIH, NPFF) across vertebrates and invertebrates reveals conserved RFamide motifs, suggesting Andersonin-X may share analogous evolutionary pressures . For example, the Japanese quail GnIH precursor (XP015709159.1) and human NPFF precursor (NP003708.1) cluster closely, indicating functional conservation despite sequence divergence .
Functional Roles and Bioactivity
- Andersonin-X : Hypothesized to regulate neuronal or endocrine signaling, akin to GnIH (inhibits gonadotropin release) .
- NPFF : Modulates pain perception and opioid tolerance via G protein-coupled receptors .
- FMRFamide (C. elegans) : Controls muscle contraction and feeding behavior via FLP receptors .
Contrast : While thiopeptides (e.g., berninamycin) exhibit antibiotic activity, neuropeptides like NPFF and FMRFamide are specialized for intercellular signaling .
Identification and Analytical Challenges
Mass Spectrometry (MS)
- Narrow precursor mass windows (e.g., ±10 ppm) reduce false positives but may miss low-abundance peptides like Andersonin-X. Wider windows (±50 ppm) combined with post-scoring filters (e.g., Percolator) improve accuracy .
- Example : False discovery rates (FDRs) increase when scoring combines multiple candidates, necessitating robust algorithms for neuropeptide identification .
Bioinformatics Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
